molecular formula C18H16N6 B2796645 [1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine CAS No. 1207047-32-2

[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine

Cat. No. B2796645
CAS RN: 1207047-32-2
M. Wt: 316.368
InChI Key: KXHZYIIRCAWUFR-UHFFFAOYSA-N
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Description

“1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by molecular docking simulation. The designed compounds fit well into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an addition–elimination mechanism (aza-Michael type), which bonds the NH2-group of the starting aminopyrazole with the Cβ .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are suitable for its function as a CDK2 inhibitor. In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Scientific Research Applications

These applications highlight the versatility and potential of “1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” in various scientific contexts. If you need further details or additional applications, feel free to ask! 😊

Future Directions

The future directions for this compound involve further investigations due to its potent dual activity against examined cell lines and CDK2 . It could be functionalized to easily obtain multi-target ligands, receptor probes, drug delivery systems, and diagnostic or theranostic systems .

properties

IUPAC Name

1-(2-methylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-13-6-2-3-8-16(13)24-18-15(11-23-24)17(21-12-22-18)20-10-14-7-4-5-9-19-14/h2-9,11-12H,10H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHZYIIRCAWUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-pyridylmethyl)amine

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